(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride
Description
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative with two functional groups: an amino group at position 4 and a carboxylic acid at position 2. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry (3S,4R) is critical for its interaction with biological targets, as enantiomers often exhibit divergent activities .
Properties
CAS No. |
797038-67-6 |
|---|---|
Molecular Formula |
C5H12Cl2N2O2 |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-4-2-7-1-3(4)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1 |
InChI Key |
QAXWVSYJTFDUFI-RGVONZFCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)N)C(=O)O.Cl.Cl |
Canonical SMILES |
C1C(C(CN1)N)C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aspartic Acid Diester-Based Synthesis
The most widely adopted method, detailed in patent CN112574087A, begins with diethyl aspartate as the starting material. This approach leverages the inherent chirality of aspartic acid to establish the (3S,4R) configuration. The synthesis proceeds through four stages:
-
Sulfonylation : Diethyl aspartate reacts with substituted sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane under alkaline conditions (sodium bicarbonate, 20–40°C, 2–8 hours). This step introduces a sulfonyl group, forming ethyl p-toluenesulfonylaminosuccinate with >90% yield.
-
Reduction : The intermediate is reduced using agents like sodium borohydride in tetrahydrofuran (10–30°C, 4–12 hours), yielding a diol derivative.
-
Halogenation : Treatment with halogenating reagents (e.g., thionyl chloride) at 40–60°C for 1–6 hours generates a dichlorobutane intermediate.
-
Cyclization and Deprotection : The dichlorobutane derivative undergoes cyclization with p-toluenesulfonamide, followed by hydrochloric acid-mediated deprotection to yield the dihydrochloride salt.
Stereochemical Control
The (3S,4R) configuration is preserved through steric hindrance from the sulfonyl group during cyclization, minimizing epimerization. Chiral HPLC analysis confirms enantiomeric excess >99% in final products.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Catalytic and Stoichiometric Considerations
-
Molar Ratios : A 1:2 ratio of diethyl aspartate to p-toluenesulfonyl chloride maximizes sulfonylation efficiency.
-
Acid Concentration : Concentrated HCl (12 M) ensures complete deprotection without degrading the pyrrolidine ring.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols employ microreactor technology to enhance scalability and reproducibility. Key advantages include:
Quality Control Metrics
-
Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥99.4% purity.
-
Salt Formation : Dihydrochloride crystallization in ethyl acetate at 10–20°C yields uniform particle size (50–100 µm).
Comparative Analysis of Synthetic Methods
The aspartic acid route dominates industrial production due to superior scalability and cost-effectiveness (~$150/kg versus $420/kg for enzymatic methods).
Challenges and Mitigation Strategies
Epimerization Risks
Chemical Reactions Analysis
1.1. Amine Functional Group Reactivity
The primary amine group undergoes reactions typical of aliphatic amines, including:
-
Acylation : Formation of amides via reaction with acyl chlorides or anhydrides under basic conditions .
-
Alkylation : Reaction with alkyl halides to form secondary or tertiary amines .
-
Schiff Base Formation : Condensation with carbonyl compounds (e.g., aldehydes/ketones) to generate imines .
1.2. Carboxylic Acid Reactivity
The carboxylic acid moiety participates in:
-
Esterification : Conversion to esters using alcohols and acid catalysts.
-
Amide Bond Formation : Coupling with amines via carbodiimide-mediated activation (e.g., EDC, DCC) .
1.3. Stereospecific Interactions
The (3S,4R) configuration enables enantioselective interactions in enzyme-mediated pathways, such as binding to pyridoxal phosphate (PLP)-dependent enzymes in amino acid metabolism .
Key Reaction Conditions and Reagents
Biochemical Pathway Involvement
The compound serves as a precursor in neurochemical pathways, particularly in the synthesis of γ-aminobutyric acid (GABA) analogues. Studies demonstrate its interaction with PLP-dependent enzymes, where it forms a Schiff base intermediate (λ<sub>max</sub> ~420 nm) that undergoes decarboxylation to yield bioactive amines . This mechanism is critical for its potential therapeutic applications in neurological disorders.
4.1. Protection/Deprotection Strategies
-
Amino Group Protection : Use of tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) .
-
Carboxylic Acid Protection : Conversion to methyl esters using methanol and acid catalysis.
Comparative Reaction Pathways
| Pathway | Key Feature | Biological Relevance |
|---|---|---|
| Non-enzymatic Acylation | High yield under anhydrous conditions | Synthesis of stable derivatives for SAR studies |
| Enzymatic Decarboxylation | Stereospecificity driven by (3S,4R) configuration | Generation of neuroactive metabolites |
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has shown promise in drug development, particularly for neurological disorders. Its ability to act as a scaffold for designing new drugs targeting specific receptors and enzymes is noteworthy. For example, it serves as an inhibitor of human ornithine aminotransferase, which is involved in the urea cycle and has implications in metabolic disorders and cancer treatment .
Synthesis of Bioactive Molecules
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride is utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in creating chiral intermediates necessary for the development of pharmaceuticals .
Biochemical Research
Enzyme Interaction Studies
Research has demonstrated that this compound interacts with various enzymes and receptors, influencing neurochemical pathways. Its structure allows it to participate in metabolic pathways essential for protein synthesis and neurotransmitter production . This interaction is vital for studies focusing on enzyme inhibition and protein interactions, contributing to our understanding of biochemical processes.
Neurotransmitter Synthesis
As a precursor in the synthesis of neurotransmitters, this compound can potentially influence neurochemical signaling, making it a candidate for further studies in neurology and psychiatry .
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound's unique properties enable its use in the development of new drugs. Its ability to enhance solubility in aqueous environments due to its dihydrochloride form makes it suitable for formulation into various drug delivery systems .
Agrochemicals
Beyond pharmaceuticals, this compound may also find applications in agrochemicals, where its biochemical properties can contribute to developing new agricultural products .
Mechanism of Action
The mechanism of action of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Stereoisomers
- (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride (CAS 16257-89-9): Functional groups are reversed (amino at C4, carboxylic acid at C2).
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride :
Substituent Variations on the Pyrrolidine Ring
Aromatic Substituents:
- (3S,4R)-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049734-84-0): Cyano group (-CN) increases electron-withdrawing effects, lowering the carboxylic acid’s pKa and enhancing polarity. Molecular weight: 252.70 g/mol .
- Higher lipophilicity compared to unsubstituted analogs .
(3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049734-07-7):
Halogenated Derivatives:
- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049734-30-6):
Heterocyclic Derivatives:
Physicochemical Properties
†Estimated based on molecular formula (C₅H₁₀N₂O₂·2HCl). ‡Typical purity for pharmaceutical intermediates .
Biological Activity
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique stereochemistry, specifically the (3S,4R) configuration, which is crucial for its biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical applications. The presence of both an amine and a carboxylic acid functional group allows it to participate in numerous biochemical pathways.
This compound acts as a precursor in the synthesis of several amino acids and neurotransmitters. Its mechanism of action involves:
- Inhibition of Enzymes : The compound has been shown to inhibit human ornithine aminotransferase, a key enzyme involved in amino acid metabolism. This inhibition occurs through the formation of a tight-binding adduct in the enzyme's active site, disrupting its catalytic function.
- Neurotransmitter Interaction : Its structure allows for effective interaction with neurotransmitter receptors, potentially influencing neurochemical pathways associated with various neurological conditions.
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Neurology and Psychiatry : Due to its role in neurotransmitter synthesis, it may have potential uses in treating neurological disorders such as Alzheimer's disease .
- Cancer Research : Preliminary studies indicate that it could be involved in pathways relevant to cancer biology, although more research is needed to establish its efficacy in this area.
Synthesis Methods
Various methods exist for synthesizing this compound:
- Chemoenzymatic Synthesis : Utilizing enzymes like lipases to achieve high enantiomeric excess.
- Stereoselective Synthesis : Employing specific reaction conditions to favor the formation of the desired stereoisomer.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Proline | Pyrrolidine ring with a carboxylic acid group | Naturally occurring amino acid; non-chiral |
| 2-Aminobutyric Acid | Aliphatic chain with an amine and carboxylic acid | Non-cyclic structure; simpler reactivity |
| 4-Aminobutyric Acid | Similar amine and carboxylic functionalities | Different stereochemistry; potential neuroprotective effects |
| L-Citrulline | Contains a ureido group along with carboxylic acid | Involved in urea cycle; distinct metabolic pathway |
The uniqueness of this compound lies in its specific stereochemistry and potential roles in neurotransmitter synthesis, distinguishing it from other similar compounds that may not exhibit the same biological activities or therapeutic potentials.
Case Studies and Research Findings
- BACE1 Inhibition Studies : Research has indicated that derivatives of (3S,4S)-4-aminopyrrolidine have shown significant inhibition against BACE1, an enzyme implicated in Alzheimer's disease. For example, one derivative exhibited an IC50 value of 0.05 μM, indicating strong inhibitory activity .
- Neurochemical Pathway Influence : Studies have suggested that this compound can modulate neurochemical pathways by acting on specific receptors involved in mood regulation and cognitive function .
Q & A
Q. What are the recommended synthetic routes for (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride, and how can enantiomeric purity be ensured?
Synthesis typically involves stereoselective methods such as asymmetric catalysis or chiral pool strategies. For example, enantiomerically pure pyrrolidine derivatives are synthesized using Boc-protected intermediates followed by acidic deprotection and hydrochloride salt formation . Chiral HPLC or polarimetry is used to confirm enantiomeric purity (>98% by HPLC), with mobile phases containing chiral stationary phases (e.g., amylose or cellulose derivatives) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for vicinal protons in the pyrrolidine ring) and confirm the absence of impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 202.03 for C₅H₁₂Cl₂N₂O₂) .
- X-ray crystallography : For absolute configuration confirmation, though this requires high-quality single crystals .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Follow protocols for hygroscopic compounds, as dihydrochloride salts may absorb moisture .
- Storage : Store at −20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Monitor for discoloration or precipitate formation, which indicate instability .
Advanced Research Questions
Q. How does the stereochemistry of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid influence its biological activity in drug discovery?
The (3S,4R) configuration is critical for binding to biological targets like enzymes or receptors. For example, pyrrolidine derivatives with this stereochemistry show enhanced affinity for amino acid transporters or proteases. Activity assays (e.g., IC₅₀ measurements) should be paired with molecular docking studies to correlate stereochemistry with target engagement .
Q. What strategies resolve discrepancies in solubility data reported for this compound?
Conflicting solubility data may arise from variations in pH, counterion effects, or crystallinity. To resolve:
Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
Q. What are the computational approaches to predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 inhibition.
- Metabolic stability : Microsomal incubation assays (human/rat liver microsomes) coupled with LC-MS/MS to identify major metabolites .
Methodological Guidance
Q. How to optimize reaction yields during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
